molecular formula C6H12ClNO B2641730 6-Oxa-1-azaspiro[3.4]octane hydrochloride CAS No. 1909319-43-2

6-Oxa-1-azaspiro[3.4]octane hydrochloride

Cat. No.: B2641730
CAS No.: 1909319-43-2
M. Wt: 149.62
InChI Key: NAYMGZUOOMVWEO-UHFFFAOYSA-N
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Description

6-Oxa-1-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular weight of 149.62 . It is a powder that is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H11NO.ClH/c1-3-7-6(1)2-4-8-5-6;/h7H,1-5H2;1H .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 149.62 . It is stored at a temperature of 4 degrees .

Scientific Research Applications

Multifunctional Modules for Drug Discovery

A novel class of thia/oxa-azaspiro[3.4]octanes, including 6-Oxa-1-azaspiro[3.4]octane hydrochloride, has been synthesized as multifunctional and structurally diverse modules for drug discovery. These compounds have been crafted through robust and step-economic routes, emphasizing their potential as versatile scaffolds in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Stereochemistry in Biological Activity

The stereochemistry of 1-oxaspiro[2.5]octanes, a related structure to 6-Oxa-1-azaspiro[3.4]octane, significantly influences their biological activity. Specifically, the O-axial C3 epimers are predominantly responsible for this activity, and the yeast epoxide hydrolase from Rhodotorula glutinis exhibits a preference for these epimers over O-equatorial C3 epimers. This preference is highly dependent on the substitution on the cyclohexane ring, illustrating the compound's relevance in enzymatic processes and possibly in drug action mechanisms (Weijers, Könst, Franssen, & Sudhölter, 2007).

Conformational Analysis via NMR

The structural and conformational characteristics of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, closely related to 6-Oxa-1-azaspiro[3.4]octane, have been thoroughly analyzed using NMR spectroscopy. This analysis provides insights into the relative configuration, preferred conformations, and the impact of substituents on the compounds' structure and reactivity, which are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Montalvo-González & Ariza-Castolo, 2012).

Synthesis of Dipeptide Synthons

The molecule has also found applications in the synthesis of dipeptide synthons, as illustrated by the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate. This compound, as a novel class of dipeptide synthons, has been successfully utilized in peptide synthesis, showcasing its potential utility in the creation of complex peptide structures and possibly in the development of peptide-based drugs (Suter, Stoykova, Linden, & Heimgartner, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it is toxic if swallowed and in contact with skin . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

7-oxa-1-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-3-7-6(1)2-4-8-5-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYMGZUOOMVWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-43-2
Record name 6-oxa-1-azaspiro[3.4]octane hydrochloride
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